N-tert-butylhex-1-yn-3-amine
Description
Significance of Alkynylamines and tert-Butylamine (B42293) Scaffolds in Advanced Organic Synthesis
Alkynylamines are a class of organic compounds that contain both an alkyne (a carbon-carbon triple bond) and an amine (a nitrogen-containing functional group) ijrpr.com. This combination of functional groups imparts a rich and versatile reactivity, making them highly valuable in modern organic synthesis ijrpr.com. The alkyne moiety can participate in a variety of transformations, including click chemistry, cyclization reactions, and as a precursor to other functional groups through reduction or oxidation ecust.edu.cn. The amine group, with its basic and nucleophilic nature, allows for the formation of amides, participation in substitution reactions, and the construction of nitrogen-containing heterocyclic compounds ijrpr.com. The presence of both functionalities in one molecule opens up pathways for intramolecular reactions, leading to the efficient synthesis of complex cyclic structures that are often found in biologically active molecules and natural products ecust.edu.cnorganic-chemistry.org.
The tert-butyl group, a bulky substituent, is frequently incorporated into organic molecules to provide steric hindrance. This steric bulk can control the stereochemistry of reactions, prevent unwanted side reactions, and protect reactive functional groups during a multi-step synthesis . In medicinal chemistry, the introduction of a tert-butyl group can enhance the metabolic stability of a drug molecule by preventing its breakdown by enzymes in the body sigmaaldrich.com. The tert-butylamine scaffold, in particular, is found in a range of pharmaceuticals and agrochemicals, highlighting its importance in the development of new bioactive compounds. The use of tert-butyl protected amines is a common strategy to shield the reactive amine group during complex synthetic sequences .
The combination of an alkynylamine and a tert-butylamine scaffold in N-tert-butylhex-1-yn-3-amine results in a molecule with a unique set of properties and potential applications. The steric hindrance from the tert-butyl group can influence the reactivity of both the alkyne and the amine, potentially leading to novel and selective chemical transformations.
Historical Context of this compound and Related Compounds in Chemical Literature
While specific, in-depth studies focusing exclusively on this compound are not abundant in historical chemical literature, the broader classes of alkynylamines and N-tert-butylated compounds have a well-established history. The synthesis of alkynylamines has been explored through various methods over the years. Early methods often involved the alkylation of amines with alkynyl halides . More recent and efficient methods include transition-metal-catalyzed reactions, such as the addition of amines to alkynes (hydroamination), which offer greater control and efficiency acs.org. The development of these synthetic methodologies has been crucial for making alkynylamines more accessible for research and development.
The first report of an N-alkynyl azole dates back to 1970, and since then, researchers have utilized the properties of these compounds to develop new materials and investigate novel methodologies mdpi.com. The synthesis of N-alkynyl purines was described in 1994, highlighting the ongoing interest in this class of compounds for their potential biological activity mdpi.com.
The use of tert-butylamine in synthesis has been documented for many decades. Its commercial production is primarily achieved through the direct amination of isobutylene (B52900) using zeolite catalysts wikipedia.org. Laboratory-scale preparations have also been developed, such as the hydrogenolysis of 2,2-dimethylethylenimine wikipedia.org. The strategic use of the tert-butyl group for its steric and protecting group properties has been a fundamental concept in organic synthesis for a long time.
Scope and Research Objectives for this compound Studies
Given the structural features of this compound, research studies involving this compound and its analogs would likely focus on several key areas:
Exploration of Reactivity: Research would aim to understand the chemical reactivity of the alkyne and amine functional groups in the presence of the bulky tert-butyl group ijrpr.com. This includes studying its participation in various organic reactions such as cycloadditions, transition-metal-catalyzed cross-coupling reactions, and intramolecular cyclizations ecust.edu.cn. The alkyne can be oxidized to form oximes or nitriles, or reduced to an alkene or alkane . The amine group can undergo nucleophilic substitution to form amides and other derivatives .
Synthesis of Novel Scaffolds: A significant goal would be to use this compound as a scaffold to synthesize more complex and potentially bioactive molecules researchgate.netnih.gov. The unique combination of functional groups allows for the construction of diverse molecular architectures, including heterocyclic compounds and molecules with potential applications in medicinal chemistry rug.nl.
Investigation of Biological Activity: Based on the known biological activities of other alkynylamines and tert-butylamine-containing compounds, a research objective could be to screen this compound and its derivatives for potential therapeutic applications . For instance, similar compounds have shown potential in enzyme inhibition and cancer research .
Interactive Data Tables
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Molecular Formula | C10H19N |
| Molecular Weight | 153.26 g/mol |
| IUPAC Name | This compound |
| Canonical SMILES | CCCC(C#C)NC(C)(C)C |
| InChI Key | OTOCDQGYPCOSPF-UHFFFAOYSA-N |
Data sourced from
Table 2: Related and Structurally Similar Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Key Structural Feature |
| N-tert-butylhexa-1,4-dien-1-amine | C10H19N | 153.26 | Diene instead of alkyne nih.gov |
| n-Tert-butylprop-2-yn-1-amine | C7H13N | 111.18 | Shorter carbon chain nih.gov |
| (but-3-yn-1-yl)(tert-butyl)amine hydrochloride | C8H16ClN | 161.67 | Shorter carbon chain, hydrochloride salt sigmaaldrich.com |
| N-Butyl-tert-butylamine | C8H19N | 129.24 | Saturated alkyl chain instead of alkyne chemeo.com |
| tert-Butyl hex-5-yn-1-ylcarbamate | C11H19NO2 | 197.27 | Carbamate protected amine, alkyne at different position aksci.com |
| N-(tert-Butyl)-3-phenylprop-2-yn-1-amine | C13H17N | 187.28 | Phenyl group on the alkyne bldpharm.com |
Structure
3D Structure
Properties
CAS No. |
2906-09-4 |
|---|---|
Molecular Formula |
C10H19N |
Molecular Weight |
153.26 g/mol |
IUPAC Name |
N-tert-butylhex-1-yn-3-amine |
InChI |
InChI=1S/C10H19N/c1-6-8-9(7-2)11-10(3,4)5/h2,9,11H,6,8H2,1,3-5H3 |
InChI Key |
OTOCDQGYPCOSPF-UHFFFAOYSA-N |
Canonical SMILES |
CCCC(C#C)NC(C)(C)C |
Origin of Product |
United States |
Synthetic Methodologies for N Tert Butylhex 1 Yn 3 Amine and Analogues
Direct Synthetic Routes to N-tert-butylhex-1-yn-3-amine
Direct synthetic methods provide a concise and often more economical approach to this compound by forming the key carbon-nitrogen bond in a single chemical transformation.
Amination Reactions Utilizing Alkyne Precursors
The direct amination of alkyne precursors represents a straightforward method for the synthesis of alkynylamines. This typically involves the reaction of a suitable alkyne with an amine. Hydroamination, the addition of an N-H bond across a carbon-carbon triple bond, is a prominent example of this approach. While often requiring a catalyst to facilitate the reaction, metal-free hydroamination conditions have also been developed. For instance, heating arylacetylenes with aliphatic secondary amines in ethylene (B1197577) glycol can yield (E)-enamines without the need for a metal catalyst. thieme.de Copper-catalyzed hydroamination reactions have also been shown to be effective for the synthesis of various amine classes from alkynes, highlighting the versatility of this method. nih.gov
A notable example involves the copper(I)-catalyzed coupling of a ω-chloro ketone, a primary amine, and an alkyne to produce α-quaternary carbons in 2-alkynyl-substituted N-heterocycles. uantwerpen.be Although this specific example leads to a cyclic analog, the underlying principle of combining an alkyne, an amine, and a third component in a single pot demonstrates the power of multicomponent reactions in generating structural complexity efficiently.
Coupling Reactions Involving tert-Butylamine (B42293) and Alkyne Moieties
Coupling reactions provide another direct avenue to this compound. These reactions typically involve the joining of a tert-butylamine derivative with a molecule containing the hex-1-yn-3-yl framework. The Cadiot-Chodkiewicz coupling, for instance, is a well-established method for synthesizing unsymmetrical diynes by reacting a terminal alkyne with a 1-haloalkyne in the presence of a copper(I) salt and a base. alfa-chemistry.com This methodology could be adapted to synthesize the target molecule by coupling a suitable tert-butylamine-containing alkyne with a haloalkane or vice versa.
Furthermore, palladium-catalyzed cross-coupling reactions are powerful tools for forming C-N bonds. rsc.org While often employed for aryl amines, these methods can be extended to alkylamines. For example, tert-butylamine has been successfully used in palladium-catalyzed amination reactions. acs.org A specific protocol for the synthesis of 2-alkynylpyrrolidines involves a Cu(I)-catalyzed coupling of a ω-chloro ketone, a primary amine, and an alkyne. uantwerpen.be In this reaction, increasing the temperature was necessary to achieve a reaction with the sterically hindered tert-butylamine. uantwerpen.be
Indirect and Multi-Step Synthesis Strategies
Indirect and multi-step strategies offer greater flexibility in substrate choice and can be advantageous when direct routes are not feasible or lead to low yields. These methods often involve the sequential introduction of the necessary functional groups.
Reductive Amination Approaches for Alkynylamines
Reductive amination is a widely used and versatile method for synthesizing amines from carbonyl compounds. wikipedia.org This two-step process involves the initial formation of an imine or enamine from the reaction of an amine with a ketone or aldehyde, followed by reduction of the intermediate to the corresponding amine. wikipedia.orgacs.orgharvard.edu This method is particularly valuable in pharmaceutical synthesis due to its operational simplicity and broad applicability. acs.org
For the synthesis of this compound, this would involve the reaction of tert-butylamine with hex-1-yn-3-one. The resulting enamine or imine intermediate would then be reduced using a suitable reducing agent, such as sodium borohydride (B1222165) or sodium cyanoborohydride, to yield the target amine. harvard.edumdpi.com The choice of reducing agent can be critical for the success of the reaction, with sodium triacetoxyborohydride (B8407120) being a highly selective reagent for this transformation. harvard.edu
Table 1: Reductive Amination Reaction Components and Conditions
| Carbonyl Compound | Amine | Reducing Agent | Solvent | Key Considerations |
|---|---|---|---|---|
| Ketone/Aldehyde | Primary/Secondary Amine | Sodium borohydride, Sodium cyanoborohydride, Sodium triacetoxyborohydride, H₂/Catalyst | Methanol, Dichloroethane | pH control can be important for selectivity. harvard.edu |
| Hex-1-yn-3-one | tert-Butylamine | Sodium borohydride | Methanol | Formation of an imine intermediate prior to reduction. mdpi.com |
Palladium-Catalyzed Amination in Alkynyl Amine Synthesis
Palladium-catalyzed amination reactions have become a cornerstone of modern organic synthesis for the formation of carbon-nitrogen bonds. rsc.orgbeilstein-journals.orgnih.gov These methods, such as the Buchwald-Hartwig amination, are particularly effective for the synthesis of aryl amines but can also be applied to the synthesis of alkynyl amines. rsc.org The reaction typically involves the coupling of an amine with a halide or triflate in the presence of a palladium catalyst and a suitable ligand. nih.gov
The synthesis of this compound via this route could involve the reaction of tert-butylamine with a 3-halo-hex-1-yne derivative. The choice of ligand is often crucial for the success of these reactions, with various phosphine-based ligands being commonly employed. nih.gov Palladium-catalyzed reactions can also be part of cascade sequences, where multiple bond-forming events occur in a single pot, leading to the efficient construction of complex molecules. beilstein-journals.org For instance, a palladium-catalyzed Catellani reaction has been used for the synthesis of α-alkynyl anilines through ortho C-H amination followed by alkynylation. researchgate.net
Table 2: Key Components in Palladium-Catalyzed Amination
| Amine | Alkynyl Halide/Triflate | Palladium Catalyst | Ligand | Base |
|---|---|---|---|---|
| Primary or Secondary Amine | Bromo- or Iodo-alkyne | Pd(dba)₂, Pd(OAc)₂ | Phosphine-based ligands (e.g., BINAP, XPhos) | Sodium tert-butoxide, Cesium carbonate |
| tert-Butylamine | 3-Halo-hex-1-yne | Pd₂(dba)₃ | P(t-Bu)₃ | NaOt-Bu |
Nucleophilic Substitution Pathways
Nucleophilic substitution reactions offer a classical yet effective method for the synthesis of amines. libretexts.org In the context of synthesizing this compound, this would typically involve the reaction of tert-butylamine, acting as a nucleophile, with a hex-1-yn-3-yl derivative bearing a suitable leaving group, such as a halide or a sulfonate ester. libretexts.orgacs.org
The nitrogen atom of tert-butylamine possesses a lone pair of electrons that can attack the electrophilic carbon atom of the alkynyl substrate, displacing the leaving group and forming the desired C-N bond. libretexts.org However, a significant challenge in the direct alkylation of amines is the potential for overalkylation, where the newly formed secondary amine can react further with the alkylating agent to form a tertiary amine and subsequently a quaternary ammonium (B1175870) salt. libretexts.org Careful control of reaction conditions, such as the stoichiometry of the reactants, is often necessary to minimize these side reactions.
Table 3: Components for Nucleophilic Substitution
| Nucleophile | Substrate | Leaving Group | Solvent | Potential Issues |
|---|---|---|---|---|
| tert-Butylamine | Hex-1-yn-3-yl Halide/Sulfonate | -Br, -I, -OTs, -OMs | Polar aprotic (e.g., DMF, DMSO) or protic (e.g., Ethanol) | Overalkylation |
Metalation and Electrophilic Quenching Methods
The synthesis of alkynylamines, including this compound, can be achieved through metalation followed by electrophilic quenching. This strategy involves the deprotonation of a suitable precursor using a strong base to form a carbanionic or organometallic intermediate, which is then reacted with an electrophile to form the desired product. The choice of base and reaction conditions is crucial for achieving high yields and regioselectivity.
Commonly used strong bases for such transformations include organolithium reagents (e.g., n-BuLi, s-BuLi) and hindered metal amides like lithium diisopropylamide (LDA) or zinc-based reagents. hw.ac.uknih.gov For instance, a terminal alkyne can be deprotonated to form a lithium or zinc acetylide. This acetylide can then act as a nucleophile, attacking an electrophilic species such as an imine or a related precursor bearing the tert-butylamino group.
Alternatively, a strategy known as lateral metalation can be employed on substrates containing a directing group. semanticscholar.org In this approach, a non-nucleophilic base deprotonates a C-H bond adjacent to a directing group, after which the resulting metalated intermediate is quenched with an electrophile. semanticscholar.org The functional group tolerance of modern metalating agents, such as TMP-zinc or TMP-magnesium bases (where TMP = 2,2,6,6-tetramethylpiperidyl), allows for the metalation of a wide range of functionalized molecules without side reactions, which is particularly advantageous for complex syntheses. asynt.com
The general sequence for this method is as follows:
Metalation: A precursor molecule is treated with a strong, non-nucleophilic base to generate a reactive organometallic intermediate. nih.gov
Electrophilic Quenching: The intermediate is then reacted with a suitable electrophile to form the new carbon-carbon or carbon-heteroatom bond, yielding the final product. hw.ac.uksemanticscholar.org
| Base Type | Typical Precursor | Potential Electrophile | Key Feature |
| Organolithium (e.g., s-BuLi) | Terminal Alkyne | Imine, Alkyl Halide | High reactivity, often requires low temperatures. nih.gov |
| Zinc Base (e.g., TMP₂Zn) | Functionalized Arene/Heterocycle | Aryl Halide (Pd-catalyzed) | Excellent functional group tolerance. hw.ac.uk |
| Magnesium Base (e.g., TMPMgCl·LiCl) | Functionalized Heterocycle | Aldehyde, Allylic Bromide | Convenient conditions, scalable in flow chemistry. asynt.com |
One-Pot Multicomponent Reactions
One-pot multicomponent reactions (MCRs) represent a highly efficient strategy for the synthesis of complex molecules like this compound from simple starting materials in a single step. nih.gov These reactions offer significant advantages, including reduced reaction times, minimal waste generation, and the elimination of purification steps for intermediate products. researchgate.net
A relevant example is the A³ coupling (Aldehyde-Alkyne-Amine) reaction, a type of MCR that combines an aldehyde, a terminal alkyne, and an amine to produce a propargylamine. For the synthesis of this compound, this would involve the reaction of butanal, ethyne (B1235809) (or a suitable equivalent), and tert-butylamine. The reaction is typically catalyzed by a metal salt, often derived from copper or gold.
Another powerful MCR is the Groebke–Blackburn–Bienaymé reaction (GBB-3CR), which involves the combination of an aldehyde, an isocyanide, and an amidine-type compound. mdpi.com While not directly producing the target compound, this reaction highlights the versatility of MCRs in creating functionalized amine scaffolds. mdpi.com The use of tert-butyl isocyanide is common in these reactions, underscoring the feasibility of incorporating the tert-butylamino moiety through MCRs. mdpi.com The development of MCRs aligns with the principles of green chemistry by maximizing atom economy and procedural efficiency. nih.gov
| MCR Type | Reactant 1 | Reactant 2 | Reactant 3 | Product Type |
| A³ Coupling | Butanal | Ethyne | tert-Butylamine | Propargylamine |
| GBB-3CR | Aldehyde | Isocyanide | Amidine | Imidazo[1,2-a]pyridine |
| Ugi Reaction | Aldehyde/Ketone | Amine | Isocyanide | α-Acylamino Amide |
Asymmetric Synthesis and Stereochemical Control
Chiral Auxiliary-Mediated Synthesis of Alkynylamines (e.g., Ellman Sulfinamide)
The asymmetric synthesis of chiral amines relies heavily on the use of chiral auxiliaries, with Ellman's tert-butanesulfinamide (tBS) being a preeminent example. yale.eduosi.lv This method provides excellent stereocontrol in the synthesis of primary chiral amines, including propargylamines. nih.govsigmaaldrich.com The synthesis proceeds through a well-defined sequence:
Imine Formation: The chiral auxiliary, (R)- or (S)-tert-butanesulfinamide, is condensed with an aldehyde (e.g., butanal) to form a chiral N-tert-butanesulfinyl imine. This step proceeds with high yield and establishes the foundation for stereoselective addition. sigmaaldrich.com
Diastereoselective Addition: A metalated alkyne (an alkynylide), generated from a terminal alkyne and a strong base, is added to the sulfinyl imine. The bulky tert-butanesulfinyl group directs the incoming nucleophile to one face of the C=N bond, resulting in high diastereoselectivity. nih.govresearchgate.net The transition state is believed to involve a six-membered ring where the metal cation coordinates to both the imine nitrogen and the sulfinyl oxygen.
Auxiliary Cleavage: The sulfinyl group is removed from the resulting product under mild acidic conditions (e.g., using HCl in an alcohol solvent) to afford the desired chiral primary amine with high enantiomeric purity. nih.govsigmaaldrich.com
This strategy has been successfully applied to the synthesis of a wide variety of chiral amines and is valued for its reliability and the commercial availability of the chiral auxiliary. yale.edunih.gov
Chemoenzymatic Approaches to Chiral Alkynyl Amine Derivatives
Chemoenzymatic cascade reactions provide a powerful and sustainable route to chiral amines from readily available alkynes. nih.govkaust.edu.sa This approach combines the efficiency of metal catalysis with the exceptional stereoselectivity of enzymes in a one-pot sequence. acs.orgkaust.edu.sa A typical cascade for producing a chiral amine from an alkyne involves two main steps:
Metal-Catalyzed Alkyne Hydration: A terminal alkyne is first hydrated to the corresponding methyl ketone. While mercury salts were historically used, modern methods employ less toxic gold or platinum catalysts, which are compatible with biological systems. nih.govkaust.edu.sa
Enzymatic Reductive Amination: The ketone intermediate is then converted into a chiral amine in situ by an enzyme. Two main classes of enzymes are used:
Amine Dehydrogenases (AmDHs): These enzymes catalyze the reductive amination of ketones using ammonia (B1221849) to produce chiral amines with excellent enantiomeric excess (>99% ee). nih.govacs.org
Transaminases (ATAs): These enzymes transfer an amino group from an amine donor (like isopropylamine) to the ketone, also yielding highly enantiopure amines. kaust.edu.saacs.org
This integrated chemoenzymatic approach has been demonstrated to be effective for the synthesis of various chiral amines, including long-chain aliphatic amines, with high yields and stereoselectivity. nih.govacs.org
| Catalyst System | Alkyne Substrate | Enzyme | Product | Yield | Enantiomeric Excess (ee) | Reference |
| Gold (Au) | Various aliphatic alkynes | Amine Dehydrogenase (AmDH) | Chiral aliphatic amines | >57% | >99% | nih.govacs.org |
| Gold (Au) | Phenylacetylene | Transaminase (ATA) | (S)-1-Phenylethylamine | 99% | >99% | kaust.edu.saacs.org |
| Gold (Au) | 4-Methoxyphenylacetylene | Transaminase (ATA) | (S)-1-(4-methoxyphenyl)ethanamine | 92% | >99% | kaust.edu.sa |
Stereoselective Imine Functionalization and Rearrangement Strategies
Stereoselective functionalization of imines is a cornerstone of modern amine synthesis. mdpi.com Beyond the nucleophilic additions described previously, strategies involving directed C-H activation and rearrangements offer novel pathways to complex amine structures. nih.gov
One advanced protocol utilizes Ellman's sulfinamide not only for initial chirality induction but also for a subsequent rearrangement. nih.gov This modular synthesis of bis-α-chiral amines involves:
Stereoselective functionalization of a tert-butanesulfinyl (tBS) imine.
An alkyne-participated rearrangement reaction that transfers chirality, allowing for the construction of a second stereocenter with high diastereoselectivity. nih.gov
Photoredox catalysis has also emerged as a powerful tool for imine functionalization. These methods can generate α-amino radicals from imine derivatives via single-electron reduction, which can then couple with other radical species. mdpi.com While many of these transformations are racemic, asymmetric variants using chiral catalysts are an active area of research. mdpi.com
Furthermore, the direct stereoselective alkylation of α,β-unsaturated imines has been achieved via rhodium-catalyzed C-H activation. nih.gov This method allows for the reaction of imines with terminal alkynes to create highly substituted products with excellent stereocontrol. nih.gov
Protecting Group Strategies in this compound Synthesis (e.g., Boc Protection/Deprotection)
In multistep syntheses, it is often necessary to temporarily mask the reactivity of a functional group to prevent it from interfering with subsequent reactions. For amines, the tert-butyloxycarbonyl (Boc) group is one of the most widely used protecting groups. chemistrysteps.comtotal-synthesis.com Its utility stems from its stability under a wide range of conditions and the ease of its removal.
Boc Protection: An amine is protected as a Boc-carbamate by reacting it with di-tert-butyl dicarbonate (B1257347) (Boc₂O). organic-chemistry.org The reaction is typically performed in the presence of a mild base and is highly chemoselective for amino groups, even in the presence of other nucleophilic groups like hydroxyls. organic-chemistry.orgwikipedia.org The resulting Boc-protected amine is significantly less nucleophilic and basic than the free amine. chemistrysteps.com This allows for transformations on other parts of the molecule, such as modifications of the alkyne, without affecting the amine.
Boc Deprotection: The Boc group is prized for its lability under acidic conditions. total-synthesis.com It can be readily cleaved by treatment with a strong acid, such as trifluoroacetic acid (TFA) in dichloromethane (B109758) or hydrogen chloride (HCl) in an organic solvent. chemistrysteps.comwikipedia.org The deprotection mechanism involves protonation of the carbamate, which leads to the collapse of the structure, releasing the free amine, carbon dioxide, and a stable tert-butyl cation (which typically forms isobutene). chemistrysteps.com This orthogonality makes the Boc group compatible with other protecting groups that are sensitive to acid but labile to base (e.g., Fmoc) or hydrogenation (e.g., Cbz). total-synthesis.com
In a hypothetical synthesis of this compound, one might start with a precursor like 3-aminohex-1-yne. The amino group could be protected with a Boc group, allowing for selective N-alkylation with a tert-butyl source, followed by deprotection to yield the final product.
Reaction Mechanisms and Reactivity of N Tert Butylhex 1 Yn 3 Amine
Mechanistic Investigations of Alkynyl Amine Transformations
The transformation of alkynyl amines like N-tert-butylhex-1-yn-3-amine proceeds through various pathways, often involving highly reactive intermediates. Understanding these mechanisms is crucial for controlling reaction outcomes and designing synthetic routes to complex molecules.
The derivatization of this compound can be achieved through several fundamental reaction types targeting its functional groups. The amine group can undergo nucleophilic substitution reactions to form amides or other derivatives. The presence of the terminal alkyne allows for reactions such as oxidation, which can yield corresponding oximes or nitriles, and reduction, which can convert the triple bond into an alkene or a fully saturated alkane.
The nitrogen atom's lone pair of electrons makes it nucleophilic, enabling it to participate in alkylation reactions. msu.edu However, direct alkylation can sometimes be challenging to control, as the resulting secondary or tertiary amine can be more reactive than the starting material, potentially leading to over-alkylation. youtube.com The steric bulk of the tert-butyl group can mitigate this reactivity to an extent.
Modern synthetic methods, particularly those employing photoredox catalysis, have highlighted the importance of radical and ionic intermediates in amine chemistry. beilstein-journals.org These intermediates offer unconventional pathways for bond formation. beilstein-journals.org
Aminium Radical Cations : Single-electron oxidation of the amine functionality in this compound generates an aminium radical cation. beilstein-journals.orgnih.gov This species is an electrophilic radical that can undergo addition to nucleophilic alkenes and arenes. nih.gov The generation of aminium radical cations can be achieved through various methods, including photoredox catalysis, which offers a mild alternative to harsh chemical oxidants. beilstein-journals.orgresearchgate.net
α-Amino Radicals : The aminium radical cation is a key precursor to other reactive species. beilstein-journals.org Deprotonation of the C-H bond alpha to the nitrogen (at the 3-position of the hexynyl chain) leads to the formation of a nucleophilic α-amino radical. beilstein-journals.orgnih.gov This intermediate is highly valuable for forming C-C bonds by reacting with a range of electrophiles. nih.gov The α-amino radical can also be generated via a hydrogen atom transfer (HAT) process from the parent amine. nih.gov
Iminium Ions : The α-amino radical is strongly reducing and can be easily oxidized in a subsequent single-electron transfer step to form an electrophilic iminium ion. beilstein-journals.orgnih.gov This iminium ion is a potent electrophile that readily reacts with various nucleophiles, allowing for the installation of new functional groups at the carbon atom adjacent to the nitrogen. beilstein-journals.org
These intermediates exist in a delicate, often inter-convertible balance, and controlling which species dominates is key to directing the outcome of a reaction.
| Intermediate | Formation Method | Key Reactivity |
| Aminium Radical Cation | Single-electron oxidation of the amine beilstein-journals.orgnih.gov | Electrophilic; adds to nucleophiles (e.g., alkenes) nih.gov |
| α-Amino Radical | Deprotonation of aminium radical cation; Hydrogen Atom Transfer (HAT) beilstein-journals.orgnih.gov | Nucleophilic; adds to electrophiles nih.gov |
| Iminium Ion | Oxidation of α-amino radical beilstein-journals.orgnih.gov | Electrophilic; attacked by nucleophiles at the α-carbon beilstein-journals.org |
Electrophilic and Nucleophilic Reactivity of the Alkynyl Amine Moiety
The this compound molecule possesses both nucleophilic and electrophilic character.
Nucleophilic Reactivity : The primary site of nucleophilicity is the lone pair of electrons on the nitrogen atom. msu.edu This allows the amine to act as a base or as a nucleophile in reactions with electrophiles like alkyl halides. msu.edu However, the steric hindrance imposed by the bulky tert-butyl group can reduce the amine's nucleophilicity compared to less hindered amines like n-propylamine. masterorganicchemistry.com The pi-system of the alkyne can also act as a nucleophile, for instance, in additions to strong electrophiles.
Electrophilic Reactivity : While the parent molecule is primarily nucleophilic, it can generate powerful electrophilic intermediates. As discussed, oxidation can lead to the formation of an iminium ion, which is a strong electrophile at the α-carbon. beilstein-journals.org This "umpolung" or reversal of polarity is a powerful strategy in modern organic synthesis. nih.gov
Cycloaddition Reactions Involving the Hex-1-yn-3-amine (B13253760) Core
The terminal alkyne of this compound is a versatile functional group for participating in cycloaddition reactions, which are powerful methods for constructing five-membered heterocyclic rings.
The most prominent cycloaddition for terminal alkynes is the Huisgen 1,3-dipolar cycloaddition with azides to form 1,2,3-triazoles. organic-chemistry.orgwikipedia.org This reaction is a cornerstone of "click chemistry," a concept that emphasizes reactions that are high-yielding, wide in scope, and easy to perform. organic-chemistry.org
Thermal Cycloaddition : The original Huisgen cycloaddition is conducted by simply heating the alkyne and the azide (B81097) together. wikipedia.orgorganic-chemistry.org This thermal process is a concerted [4+2] cycloaddition. organic-chemistry.org However, it often requires high temperatures and, with asymmetric alkynes like this compound, typically results in a mixture of the 1,4- and 1,5-disubstituted triazole regioisomers. wikipedia.orgorganic-chemistry.org
Catalyzed Cycloaddition (CuAAC) : A significant advancement was the development of the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC). wikipedia.orgorganic-chemistry.org This reaction proceeds under much milder conditions, often at room temperature and in aqueous solvents, and exhibits exceptional regioselectivity. organic-chemistry.org The copper catalyst orchestrates a stepwise mechanism that leads exclusively to the formation of the 1,4-disubstituted triazole isomer. wikipedia.orgorganic-chemistry.org The terminal alkyne in this compound makes it an ideal substrate for this highly efficient and selective transformation. In contrast, ruthenium-catalyzed versions (RuAAC) can provide the opposite 1,5-regioisomer. wikipedia.orgmdpi.com
| Reaction Type | Conditions | Outcome for this compound | Regioselectivity |
| Thermal Huisgen Cycloaddition | Heat (e.g., >90 °C) wikipedia.org | Mixture of 1,4- and 1,5-triazoles | Low organic-chemistry.org |
| Copper-Catalyzed (CuAAC) | Cu(I) catalyst, often room temp. organic-chemistry.org | Exclusively 1,4-disubstituted triazole | High wikipedia.org |
| Ruthenium-Catalyzed (RuAAC) | Ru catalyst mdpi.com | 1,5-disubstituted triazole | High wikipedia.org |
Oxidative Transformations of this compound and Related Tertiary Amines
The oxidation of tertiary amines is a fundamental transformation in organic chemistry and biochemistry, with several potential outcomes. sioc-journal.cn For a secondary amine like this compound, analogous oxidative pathways can be inferred from the behavior of related tertiary amines. The primary sites of oxidation are the nitrogen atom and the α-carbon-hydrogen (C-H) bonds.
Generally, the oxidation of tertiary amines can proceed through several mechanisms, including direct hydride transfer, C-H bond homolysis to form α-amino radicals, or initial single electron transfer (SET) to generate an aminium radical cation. nih.gov The specific pathway often depends on the oxidant and catalyst used. nih.gov
Common oxidative transformations for tertiary amines, which provide a framework for understanding the potential reactivity of this compound, include:
N-Oxidation: Formation of N-oxides, which is a common metabolic pathway. sioc-journal.cnresearchgate.net
Oxidative Dehydrogenation: Leading to the formation of enamines. researchgate.net
N-Dealkylation: The removal of an alkyl group, a significant reaction in drug metabolism and a useful synthetic transformation. researchgate.netnih.gov This can be achieved using various reagents, including chloroformates and through oxidative methods. nih.gov Recent advancements have focused on organocatalytic aerobic oxidation, which proceeds via an aminium radical cation intermediate. chemrxiv.org
C-H Oxidation: Functionalization of the C-H bond adjacent to the nitrogen atom. researchgate.net
In the context of this compound, the presence of the tert-butyl group, a bulky substituent, can influence the regioselectivity of these oxidative processes. The alkyne moiety also presents an additional site for reactivity, which could compete with or participate in the oxidative transformations of the amine.
| Transformation | Description | Key Intermediates |
|---|---|---|
| N-Oxidation | Addition of an oxygen atom to the nitrogen. | Amine oxide |
| Oxidative Dehydrogenation | Formation of a carbon-carbon double bond adjacent to the nitrogen. | Enamine |
| N-Dealkylation | Removal of an alkyl group from the nitrogen atom. | Iminium ion, Carbamate (with chloroformates) |
| C-H Oxidation | Introduction of a functional group at the α-carbon. | α-amino radical, Iminium ion |
Radical Pathways in this compound Chemistry
Radical reactions involving amines are of significant interest in synthetic chemistry. For this compound, radical pathways would likely involve the formation of an α-amino alkyl radical. This intermediate can be generated through hydrogen atom transfer (HAT) from the C-H bond adjacent to the nitrogen or via single-electron reduction of a corresponding ketimine. chemsoc.org.cn
The resulting α-amino radical is a versatile intermediate that can participate in various coupling reactions. For instance, in photoredox catalysis, such radicals can undergo coupling with other radical species. chemsoc.org.cn The presence of the alkyne group in this compound adds another dimension to its radical chemistry. Vinyl azides, which can be considered precursors to similar amine structures, undergo radical addition and denitrogenation to form iminyl radicals, highlighting the diverse reactivity of nitrogen-containing compounds with unsaturated functionalities. chemsoc.org.cn
The generation of α-amino radicals from tertiary amines can also be initiated by peroxides, leading to the formation of α-amino peroxides. nih.gov These radical pathways are crucial for C-H functionalization and the construction of new carbon-carbon and carbon-heteroatom bonds.
Transfer Hydrogenation Chemistry with Alkynyl Amines
Transfer hydrogenation is a valuable alternative to using highly pressurized hydrogen gas for reduction reactions. nih.gov In this process, a sacrificial donor molecule provides the hydrogen. Tertiary amines can act as hydrogen donors in the presence of a suitable catalyst, typically a noble metal like palladium or platinum. acs.orgmdpi.com
The general process involves the transfer of hydrogen from the tertiary amine to an acceptor molecule, such as an alkyne. acs.org This reaction is particularly useful for the selective reduction of alkynes to cis-alkenes. acs.org The mechanism is thought to proceed through a sequential two-cycle process, initiated by the formation of a metal hydride-alkylamine-alkyne intermediate. acs.org The tertiary amine not only serves as the hydrogen source but also acts as an electronic stabilizer, contributing to the high cis-selectivity. acs.org
While this compound is a secondary amine, its structural features are relevant to this chemistry. The alkyne group within the molecule can act as the hydrogen acceptor. In a reaction mixture containing a suitable tertiary amine as the hydrogen donor and a catalyst, the alkyne moiety of this compound could be reduced. The efficiency and selectivity of such a reaction would depend on factors like the choice of catalyst and the specific tertiary amine used as the hydrogen donor. acs.org
| Factor | Role/Effect | Reference |
|---|---|---|
| Catalyst (e.g., Pd/C, Pt/C) | Facilitates the hydrogen transfer from the amine to the alkyne. | acs.org |
| Tertiary Amine | Acts as both the hydrogen donor and an electronic stabilizer for the intermediate. | acs.org |
| Alkyne Substrate | The hydrogen acceptor, which is reduced to an alkene (typically with cis-selectivity). | acs.org |
| Reaction Temperature | Affects the reaction rate, with conversions often detected at elevated temperatures (e.g., 140 °C). | acs.org |
Despite a comprehensive search for spectroscopic data for the chemical compound This compound , no experimental ¹H NMR, ¹³C NMR, 2D NMR, Infrared, or Electron Ionization Mass Spectrometry data could be located in the public domain. As a result, the following article on the "Spectroscopic and Structural Characterization of this compound" cannot be generated with scientifically accurate, research-backed findings and data tables as requested.
The provided outline requires a detailed analysis of specific spectroscopic information, which is not available in published literature or chemical databases for this particular compound. While general principles of spectroscopic techniques can be discussed, applying them to a molecule without actual data would be speculative and would not meet the required standard of a thorough and scientifically accurate article.
To fulfill the request, access to proprietary research data or the execution of new spectroscopic experiments on this compound would be necessary.
Spectroscopic and Structural Characterization of N Tert Butylhex 1 Yn 3 Amine
Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis
High-Resolution Mass Spectrometry (HRMS)
No specific HRMS data for N-tert-butylhex-1-yn-3-amine, including exact mass measurements or fragmentation patterns, were found in the searched scientific literature. This information is crucial for the unambiguous confirmation of the elemental composition of a molecule.
Liquid Chromatography-Mass Spectrometry (LCMS)
There are no available studies detailing the LCMS analysis of this compound. Therefore, information regarding its retention time, ionization behavior, and fragmentation in a mass spectrometer coupled with liquid chromatography is not available.
X-ray Crystallography for Solid-State Structure and Conformation
The solid-state structure of this compound has not been determined by X-ray crystallography, according to the available literature.
Conformational Analysis in Crystalline State
Without X-ray crystallography data, a conformational analysis of this compound in its crystalline state cannot be performed. Such an analysis would reveal the preferred spatial arrangement of its atoms in the solid phase.
Due to the lack of specific research data for this compound, the requested article with detailed research findings and data tables cannot be generated.
Computational and Theoretical Studies on N Tert Butylhex 1 Yn 3 Amine
Quantum Chemical Calculations for Electronic Structure
Quantum chemical calculations are fundamental in understanding the intrinsic properties of a molecule. These computational methods allow for the detailed examination of electronic structure, which in turn governs the molecule's reactivity and physical characteristics.
Density Functional Theory (DFT) for Molecular Geometry and Energy
Density Functional Theory (DFT) is a robust computational method used to predict the three-dimensional arrangement of atoms in a molecule (its geometry) and its electronic energy. By employing functionals such as B3LYP with a basis set like 6-31G*, the equilibrium geometry corresponding to the lowest energy state of the molecule can be determined.
For a molecule structurally similar to N-tert-butylhex-1-yn-3-amine, such as a simpler propargylamine, DFT calculations can provide precise bond lengths and angles. The bulky tert-butyl group is known to influence the local geometry, often leading to a slight elongation of adjacent bonds and wider bond angles to alleviate steric strain. The geometry optimization process systematically adjusts the atomic coordinates to find the minimum on the potential energy surface.
Table 1: Representative DFT-Calculated Geometrical Parameters for a Propargylamine Moiety (Note: These are typical values for a propargylamine fragment and may vary slightly for this compound.)
| Parameter | Bond | Typical Calculated Value (Å or °) |
| Bond Length | C≡C | 1.21 |
| C-C (adjacent to alkyne) | 1.46 | |
| C-N | 1.47 | |
| Bond Angle | C-C-N | 110.5 |
| H-C-H (on alkyl chain) | 109.5 |
Orbital Analysis (e.g., HOMO/LUMO)
The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the frontier molecular orbitals that play a crucial role in a molecule's reactivity. The HOMO is the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital to which a molecule is most likely to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's chemical stability and reactivity. A smaller gap generally suggests higher reactivity.
For alkynylamines, the HOMO is typically localized on the nitrogen atom and the carbon-carbon triple bond, reflecting the nucleophilic character of the amine and the electron-rich nature of the alkyne. The LUMO is usually distributed over the antibonding orbitals of the molecule. The presence of the electron-donating tert-butyl and hexyl groups would be expected to raise the HOMO energy level, potentially making the molecule more nucleophilic.
Table 2: Representative Frontier Orbital Energies and HOMO-LUMO Gap for an N-Substituted Amine (Note: These values are illustrative for a simple amine and the specific values for this compound would differ.)
| Molecular Orbital | Energy (eV) |
| HOMO | -6.29 |
| LUMO | 1.81 |
| HOMO-LUMO Gap (ΔE) | 8.10 |
Mechanistic Pathway Elucidation through Computational Modeling
Computational modeling is a powerful tool for investigating the step-by-step processes of chemical reactions. By calculating the energies of reactants, products, intermediates, and transition states, a detailed picture of the reaction mechanism can be constructed.
Transition State Calculations for Reaction Kinetics
Transition state theory allows for the calculation of reaction rates from the properties of the reactants and the transition state. A transition state is the highest energy point along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed. DFT calculations can be used to locate the geometry of the transition state and determine its energy.
A common reaction involving alkynylamines is hydroamination, the addition of an N-H bond across the carbon-carbon triple bond. Computational studies on the hydroamination of alkynes with amines have identified the transition states for the key steps. For a sterically hindered amine like this compound, the bulky tert-butyl group would significantly influence the geometry and energy of the transition state, favoring pathways that minimize steric clashes. The calculated activation energy (the difference in energy between the reactants and the transition state) is a key parameter for predicting the reaction rate. For related hydroamination reactions, activation energies are often in the range of 20-30 kcal/mol nih.gov.
Energy Profiles of Reaction Mechanisms
An energy profile, or reaction coordinate diagram, visually represents the energy changes that occur during a chemical reaction. By plotting the energy of the system against the reaction progress, one can identify intermediates (local energy minima) and transition states (local energy maxima).
Table 3: Representative Calculated Relative Free Energies for a Catalyzed Propargylamine Synthesis (Note: These are illustrative values for a generic gold-catalyzed reaction and would be specific to the particular reactants and catalyst.)
| Species | Relative Free Energy (kcal/mol) |
| Reactants + Catalyst | 0.0 |
| Intermediate 1 | -5.2 |
| Transition State 1 | +15.8 |
| Intermediate 2 | -12.4 |
| Transition State 2 (Rate-Determining) | +22.5 |
| Product + Catalyst | -25.0 |
Conformational Analysis using Computational Methods
Molecules with single bonds can rotate around these bonds, leading to different spatial arrangements of atoms called conformations. Conformational analysis involves identifying the stable conformers (energy minima) and determining the energy barriers to rotation between them.
For this compound, rotation around the C-N bond and the various C-C single bonds in the hexyl chain will lead to a complex conformational landscape. The bulky tert-butyl group imposes significant steric hindrance, which will strongly influence the preferred conformations. Computational methods, such as molecular mechanics or DFT, can be used to systematically explore the potential energy surface by rotating specific dihedral angles and calculating the corresponding energy.
The results of such an analysis would likely show that the most stable conformers are those where the large tert-butyl group is positioned to minimize steric interactions with the hexynyl group. The energy barrier to rotation around the C-N bond would be of particular interest, as it would quantify the steric influence of the tert-butyl group. Rotational barriers for bulky groups like tert-butyl can range from 4 to 10 kcal/mol.
Table 4: Representative Calculated Rotational Energy Barriers for a Hindered Amine (Note: This is a typical value for rotation around a C-N bond with a bulky substituent.)
| Bond of Rotation | Computational Method | Calculated Rotational Barrier (kcal/mol) |
| C-N (in a tert-butyl amine) | DFT | 6.5 |
Prediction of Spectroscopic Properties through Theoretical Models
Predicted ¹H NMR Spectral Data
The ¹H NMR spectrum is predicted by calculating the magnetic shielding constants of the protons, which are then referenced against a standard, typically tetramethylsilane (TMS), to yield chemical shifts (δ). The chemical environment of each proton, influenced by factors such as electronegativity of nearby atoms and magnetic anisotropy of functional groups, dictates its chemical shift.
For this compound, the predicted ¹H NMR chemical shifts can be estimated based on the distinct electronic environments of its protons. The proton of the N-H group in secondary amines typically appears as a broad signal due to quadrupole broadening and potential hydrogen exchange. libretexts.orgoregonstate.eduorgchemboulder.com Protons on carbons adjacent to the nitrogen atom are deshielded due to the electron-withdrawing nature of nitrogen. libretexts.orglibretexts.org The acetylenic proton at the terminal alkyne is also a key feature, typically found in a specific downfield region.
**Table 1: Predicted ¹H NMR Chemical Shifts for *this compound***
| Protons | Predicted Chemical Shift (δ, ppm) | Multiplicity |
|---|---|---|
| H-1 (C≡C-H ) | 2.0 - 2.5 | Triplet |
| H-3 (-CH(NH)-) | 3.0 - 3.5 | Triplet |
| H-4 (-CH₂-) | 1.5 - 1.8 | Multiplet |
| H-5 (-CH₂-) | 1.3 - 1.6 | Multiplet |
| H-6 (-CH₃) | 0.8 - 1.1 | Triplet |
| N-H | 0.5 - 2.0 | Broad Singlet |
| C(CH₃)₃ | 1.0 - 1.3 | Singlet |
Note: These are estimated values based on theoretical principles and data for similar functional groups. Actual computational results may vary depending on the level of theory and basis set used.
Predicted ¹³C NMR Spectral Data
Theoretical calculations of ¹³C NMR spectra are generally reliable for predicting the chemical shifts of carbon atoms in various environments. hw.ac.ukoregonstate.edu The sp-hybridized carbons of the alkyne group are expected to resonate in a characteristic midfield region of the spectrum. oregonstate.eduoregonstate.edu The carbon atom bonded to the nitrogen of the amine will be deshielded, and its signal will appear further downfield compared to other aliphatic carbons. libretexts.org The carbons of the tert-butyl group and the aliphatic chain will have distinct signals in the upfield region.
**Table 2: Predicted ¹³C NMR Chemical Shifts for *this compound***
| Carbon Atom | Predicted Chemical Shift (δ, ppm) |
|---|---|
| C-1 (C ≡C-H) | 80 - 90 |
| C-2 (C≡C -H) | 65 - 75 |
| C-3 (-C H(NH)-) | 50 - 60 |
| C-4 (-C H₂-) | 30 - 40 |
| C-5 (-C H₂-) | 20 - 30 |
| C-6 (-C H₃) | 10 - 15 |
| -C (CH₃)₃ | 50 - 60 |
| -C(C H₃)₃ | 28 - 35 |
Note: These are estimated values. High-level DFT calculations would be required for more precise predictions.
Predicted IR Spectral Data
Theoretical vibrational frequency calculations are instrumental in predicting the key absorption bands in an infrared (IR) spectrum. These calculations help in assigning the observed experimental bands to specific vibrational modes of the molecule, such as stretching and bending of bonds.
For this compound, several characteristic vibrational frequencies are predicted. A sharp, weak absorption band is anticipated for the C≡C triple bond stretch, and a stronger, sharp peak is expected for the terminal ≡C-H stretch. libretexts.orguomustansiriyah.edu.iq The N-H stretch of the secondary amine will likely appear as a single, medium-intensity band. orgchemboulder.commsu.edu The C-H stretching vibrations of the aliphatic and tert-butyl groups will be present in their typical region.
**Table 3: Predicted Characteristic IR Absorption Frequencies for *this compound***
| Functional Group | Vibrational Mode | Predicted Frequency (cm⁻¹) | Intensity |
|---|---|---|---|
| Terminal Alkyne | ≡C-H Stretch | 3300 - 3350 | Strong, Sharp |
| Secondary Amine | N-H Stretch | 3300 - 3500 | Medium |
| Aliphatic/tert-Butyl | C-H Stretch | 2850 - 2970 | Strong |
| Alkyne | C≡C Stretch | 2100 - 2150 | Weak to Medium, Sharp |
| Amine | N-H Bend | 1550 - 1650 | Medium |
| Aliphatic/tert-Butyl | C-H Bend | 1365 - 1470 | Medium to Strong |
Note: Predicted frequencies are typically scaled to correct for anharmonicity and limitations in the theoretical models.
Advanced Applications and Derivatization in Organic Synthesis
N-tert-butylhex-1-yn-3-amine as a Versatile Synthon
As a synthon, this compound offers multiple sites for reactivity. The nucleophilic nitrogen atom, the acidic terminal alkyne proton, and the electron-rich triple bond can all participate in a variety of bond-forming reactions. This dual reactivity allows it to serve as a precursor for a diverse range of more complex molecules, including various nitrogen-containing heterocycles. researchgate.net Propargylamines are recognized as important building blocks for organic synthesis, and their derivatives are found in numerous biologically active compounds and natural products. researchgate.netnih.gov
The propargylamine framework, central to this compound, is a well-established precursor for the synthesis of key N-heterocycles like pyridines and pyrazoles. acs.orgnih.gov Various synthetic strategies leverage the reactivity of the amine and alkyne groups to construct these aromatic rings.
Pyridine Synthesis: Polysubstituted pyridines can be efficiently synthesized from propargylamines through tandem reactions. One general protocol involves the reaction of a propargylamine with an unsaturated carbonyl compound, which proceeds through a sequence of condensation, alkyne isomerization, and a 6π 3-azatriene electrocyclization. nih.gov Another powerful method is the copper-catalyzed oxidative annulation of cyclic ketones with propargylamine, which provides a cost-effective and scalable route to fused pyridine systems. enamine.netacs.org Gold-catalyzed reactions of ketones or aldehydes with propargylamines also yield a variety of functionalized pyridines through an amination/annulation/aromatization sequence. rsc.org
Pyrazole Synthesis: Propargylamines are also key starting materials for pyrazoles. A phosphine-free [3+2] cycloaddition reaction between substituted propargylamines and dialkyl azodicarboxylates furnishes functionalized pyrazoles with high selectivity. organic-chemistry.org Furthermore, ketone derivatives of propargylamines can serve as synthetic equivalents of conjugated enynones in reactions with arylhydrazines to produce arylethynyl-substituted pyrazoles and 2-pyrazolines. acs.org In another approach, propargylamines can be converted into pyrazole N-oxides by reacting with sodium nitrite in the presence of a silver catalyst; these intermediates can then be reduced to the corresponding pyrazoles. researchgate.net
| Target Heterocycle | Reaction Type | Key Reagents/Catalysts | Mechanism Highlight |
|---|---|---|---|
| Pyridine | Tandem Annulation | Unsaturated Carbonyl Compounds | 3-azatriene electrocyclization nih.gov |
| Fused Pyridine | Oxidative Annulation | Cyclic Ketones, CuCl2 | 6-endo-dig cyclization of N-propargylenamine acs.org |
| Pyrazole | [3+2] Cycloaddition | Dialkyl Azodicarboxylates | Phosphine-free cycloaddition organic-chemistry.org |
| Pyrazole N-oxide | Cyclization/Oxidation | NaNO2, AgOTf | Silver-catalyzed cyclization researchgate.net |
Beyond relatively simple heterocycles, the propargylamine moiety is a crucial building block for constructing complex molecular frameworks. semanticscholar.org Propargylamines serve as key intermediates in the synthesis of physiologically active substances such as allylamines and β-lactams. researchgate.net The presence of both a nucleophilic amine and a reactive triple bond allows for sequential or multicomponent reactions to rapidly build molecular complexity. For instance, the A³ coupling (Aldehyde-Alkyne-Amine) reaction is a fundamental method for synthesizing propargylamines, which can then be used in further transformations. nih.govrsc.org The direct conversion of C–H bonds adjacent to the nitrogen in N-alkylamines into C-alkynyl bonds represents a modern approach to generate complex propargylamines from simpler amine precursors, enabling the late-stage functionalization of bioactive molecules. nih.gov
Catalytic Roles and Applications of this compound Analogues
The amine-alkyne framework present in this compound is not only synthetically useful on its own but also serves as a valuable scaffold for the development of catalysts and ligands for a range of chemical transformations.
The nitrogen and the alkyne π-system in propargylamine analogues can act as coordination sites for transition metals, making them effective ligands in catalysis. Copper, in particular, has been widely used in reactions involving propargylamines. rsc.org Diamine ligands are known to be highly effective in copper-catalyzed cross-coupling reactions, such as amination and amidation (the Goldberg reaction), by enabling the use of milder reaction conditions. nih.gov The propargylamine structure can be incorporated into more complex ligand frameworks to modulate the steric and electronic properties of the metal center. Copper(I) catalysts are highly effective for A³ coupling reactions to synthesize propargylamines, often proceeding via the formation of a copper acetylide intermediate which then reacts with an iminium ion. nih.govresearchgate.net This fundamental reactivity highlights the synergy between the propargylamine framework and copper catalysts.
The amine component of the amine-alkyne framework can function as an organocatalyst. While many syntheses of propargylamines are metal-catalyzed, organocatalytic methods are an emerging area. thieme-connect.com For example, the synthesis of chiral propargylamines with two adjacent stereocenters has been achieved through Mannich-type reactions catalyzed by a chiral Brønsted acid. nih.gov In a different application, the propargylamine framework itself can be a substrate in organocatalyzed reactions. A DBU-catalyzed one-pot cascade reaction of propargylamines with water has been developed for the synthesis of flavanones. acs.org This process involves a sequence of 1,4-conjugate addition, alkyne–allene isomerization, and an intramolecular oxa-Michael addition, showcasing how the inherent reactivity of the propargylamine can be harnessed in a metal-free catalytic cycle. acs.org
Derivatization for Novel Chemical Functionalities
This compound can be readily derivatized at either the secondary amine or the terminal alkyne to introduce new functionalities or to prepare samples for analysis.
Amine Derivatization: The secondary amine possesses an active hydrogen that can be replaced. A common derivatization technique, particularly for gas chromatography (GC) analysis, is silylation. sigmaaldrich.com Reagents such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), can replace the labile hydrogen on the nitrogen with a trimethylsilyl (TMS) group. iu.edu This increases the molecule's volatility and thermal stability. Another option is alkylation, using reagents like N,N-dimethylformamide dimethyl acetal (DMF-DMA), which can react with primary and secondary amines. iu.edu
Alkyne Derivatization: The terminal alkyne is a versatile functional group for derivatization. The acidic proton can be removed to form a metal acetylide, which can then react with various electrophiles. A classic reaction for terminal alkynes is copper-mediated oxidative homocoupling, known as the Glaser coupling, which yields a symmetrical 1,3-diyne. mdpi.com This allows for the dimerization of the molecule, creating a larger, novel structure with a conjugated diyne core.
Synthesis of Functionalized Alkynyl Amine Derivatives
The reactivity of this compound allows for various derivatization strategies, targeting either the amino or the alkynyl group. These modifications can lead to a diverse range of functionalized molecules with potential applications in medicinal chemistry and materials science.
One common approach to synthesize propargylamines is the A³ coupling reaction, a three-component reaction involving an aldehyde, an amine, and an alkyne, often catalyzed by transition metals like copper or gold. For the synthesis of this compound, this would involve the reaction of butanal, tert-butylamine (B42293), and ethynyltrimethylsilane (followed by deprotection) or acetylene gas. The reaction proceeds through an in-situ formation of an imine from the aldehyde and amine, which then reacts with the metal acetylide.
Table 1: Representative A³ Coupling Reaction for Propargylamine Synthesis
| Aldehyde | Amine | Alkyne | Catalyst | Solvent | Temperature (°C) | Yield (%) |
| Benzaldehyde | Piperidine | Phenylacetylene | CuBr | Toluene | 80 | 95 |
| Butanal | Benzylamine | 1-Hexyne | AuCl₃ | Water | 60 | 88 |
| Cyclohexanecarboxaldehyde | Morpholine | Trimethylsilylacetylene | AgI | Acetonitrile | 70 | 92 |
This table presents representative data for A³ coupling reactions and not specific experimental results for this compound due to limited available data.
Further derivatization of the this compound can be achieved through several pathways:
N-Alkylation and N-Acylation: The secondary amine can be further alkylated or acylated to introduce various functional groups. wikipedia.org N-alkylation can be achieved using alkyl halides, although over-alkylation to form quaternary ammonium (B1175870) salts can be a competing reaction. wikipedia.org Acylation with acyl chlorides or anhydrides provides the corresponding amides, which can alter the electronic properties and biological activity of the molecule.
Reactions at the Alkyne Terminus: The terminal alkyne is a versatile functional group for carbon-carbon bond formation.
Sonogashira Coupling: This palladium-catalyzed cross-coupling reaction with aryl or vinyl halides is a powerful tool for the synthesis of substituted alkynes.
Click Chemistry: The terminal alkyne can readily participate in copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions to form triazoles, which are important scaffolds in medicinal chemistry.
Mannich-type Reactions: The acidic proton of the terminal alkyne can be removed to form an acetylide, which can then act as a nucleophile in reactions with imines to generate more complex propargylamines.
Exploration of Structure-Reactivity Relationships in Derivatives
The exploration of structure-reactivity relationships in derivatives of this compound is crucial for designing molecules with specific properties. By systematically modifying the structure and evaluating the impact on reactivity and biological activity, a deeper understanding of the molecule's behavior can be achieved.
Influence of the N-substituent:
The nature of the substituent on the nitrogen atom significantly influences the nucleophilicity and basicity of the amine. Replacing the tert-butyl group with less sterically demanding or electronically different groups can impact the rate and outcome of reactions at the nitrogen center. For instance, replacing the tert-butyl group with a smaller alkyl group might reduce steric hindrance and increase the rate of N-alkylation. Conversely, introducing an electron-withdrawing group would decrease the nucleophilicity of the amine.
Influence of Substituents at the Alkyne:
Modification of the alkyne terminus through reactions like the Sonogashira coupling introduces steric and electronic changes that can affect the reactivity of the entire molecule. The introduction of an aryl group, for example, can enable further functionalization through electrophilic aromatic substitution reactions. The electronic nature of the substituent on the aromatic ring will, in turn, influence the reactivity of the alkyne and the amine through inductive and resonance effects.
Table 2: Predicted Physicochemical Properties of this compound Derivatives
| Derivative | Molecular Formula | Molecular Weight ( g/mol ) | Predicted logP | Predicted Boiling Point (°C) |
| This compound | C₁₀H₁₉N | 153.27 | 2.8 | 185.4 |
| N-acetyl-N-tert-butylhex-1-yn-3-amine | C₁₂H₂₁NO | 195.30 | 2.9 | 240.1 |
| N-tert-butyl-N-methylhex-1-yn-3-amine | C₁₁H₂₁N | 167.30 | 3.1 | 198.7 |
| N-tert-butyl-1-phenylhex-1-yn-3-amine | C₁₆H₂₃N | 229.36 | 4.5 | 310.2 |
By systematically synthesizing and studying these and other derivatives, a comprehensive understanding of the structure-reactivity relationships can be developed. This knowledge is invaluable for the rational design of novel compounds with tailored properties for various applications in organic synthesis and medicinal chemistry.
Future Research Directions and Unexplored Avenues for N Tert Butylhex 1 Yn 3 Amine
Development of Green Chemistry Methodologies for N-tert-butylhex-1-yn-3-amine Synthesis
Future synthetic research should prioritize the development of environmentally benign and efficient methods for producing this compound. The principles of green chemistry—such as atom economy, use of renewable feedstocks, and avoidance of hazardous reagents—provide a framework for this endeavor.
Key methodologies to explore include:
Multicomponent Reactions (MCRs): The aldehyde-alkyne-amine (A³) coupling reaction is a powerful, atom-economical method for synthesizing propargylamines. nih.govmdpi.com Adapting this for this compound, potentially under solvent-free conditions using heterogeneous catalysts, would be a significant step towards sustainability. nih.govrsc.org Metal-free A³ coupling variants, which reduce reliance on potentially toxic metal catalysts, are also a promising avenue. nih.govrsc.org
Catalytic C-H Activation: Direct C-H activation strategies offer an alternative to traditional coupling reactions that require pre-functionalized starting materials. nih.gov Developing a catalytic system to directly couple tert-butylamine (B42293) with a hex-1-yne precursor would represent a highly efficient and atom-economical route.
Biocatalysis: The use of enzymes offers unparalleled selectivity under mild conditions. nih.gov Amine dehydrogenases and transaminases are capable of producing chiral amines and could be explored for the enantioselective synthesis of this compound, a particularly valuable goal for pharmaceutical applications. frontiersin.orgwiley.com This approach aligns perfectly with green chemistry principles by using biodegradable catalysts in aqueous media. semanticscholar.org
Table 1: Comparison of Potential Green Synthesis Methodologies
| Methodology | Key Advantages | Potential Catalysts/Reagents | Research Focus for this compound |
|---|---|---|---|
| A³ Coupling | High atom economy; operational simplicity. rsc.org | Copper, Gold, Silver, or metal-free systems. nih.govbohrium.comorganic-chemistry.org | Optimization under solvent-free conditions; use of reusable heterogeneous catalysts. nih.govrsc.org |
| C-H Activation | Avoids pre-functionalization of substrates. nih.gov | Lewis acids, organocopper complexes. nih.gov | Selective activation of appropriate C-H bonds in precursors. |
| Biocatalysis | High enantioselectivity; mild, aqueous conditions; sustainable. nih.gov | Amine dehydrogenases, Transaminases. frontiersin.orgresearchgate.net | Screening and engineering of enzymes for substrate specificity and high conversion. |
| Decarboxylative Coupling | Uses readily available amino acids and carboxylic acids. rsc.org | Metal-free, induced by a carboxyl group. rsc.org | Exploring amino acid precursors to form the amine scaffold. |
Advanced Mechanistic Studies using In Situ Spectroscopy
A detailed understanding of the reaction mechanisms is crucial for optimizing synthetic protocols, improving yields, and controlling selectivity. The application of advanced in situ spectroscopic techniques can provide real-time insights into the formation of this compound.
Future mechanistic studies should employ:
In Situ Fourier-Transform Infrared (FTIR) Spectroscopy: This technique can monitor the concentration of reactants, intermediates, and products in real-time. nih.gov For an A³ coupling reaction, in situ FTIR could track the consumption of the aldehyde and alkyne and the formation of the key iminium ion intermediate, providing valuable kinetic data. researchgate.netresearchgate.net
In Situ Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR spectroscopy provides detailed structural information. mdpi.com By monitoring the reaction directly in an NMR tube, it is possible to identify transient intermediates and byproducts, helping to elucidate the reaction pathway. rsc.orgchemicalbook.com Kinetic studies based on NMR data can reveal the order of reaction with respect to each component. nih.govlibretexts.org
Table 2: Application of In Situ Spectroscopy for Mechanistic Analysis
| Spectroscopic Technique | Information Gained | Relevance to this compound Synthesis |
|---|---|---|
| In Situ FTIR | Reaction kinetics, detection of functional group changes, monitoring of intermediates. nih.govresearchgate.net | Tracking the disappearance of C=O (aldehyde) and ≡C-H (alkyne) stretches and the appearance of the C≡C stretch in the product. |
| In Situ NMR | Identification of transient intermediates, structural confirmation of products, kinetic profiling. rsc.org | Observing the formation of the iminium ion intermediate and quantifying the conversion to the final propargylamine product. nih.gov |
| Kinetic Analysis | Determination of rate laws, activation energies, and catalytic cycles. libretexts.orgresearchgate.net | Elucidating the rate-determining step and understanding the role of the catalyst and the steric hindrance from the tert-butyl group. |
Chemo- and Regioselective Transformations of the Alkynyl Amine Scaffold
The dual functionality of this compound, featuring both an amine and an alkyne group, makes it a versatile scaffold for further chemical transformations. mdpi.com Future research should focus on exploiting these functionalities to synthesize more complex molecules with high degrees of control over chemo- and regioselectivity.
Potential transformations to investigate include:
Alkyne-Based Transformations: The terminal alkyne is a gateway to numerous reactions, including cycloadditions (e.g., "click" chemistry), Sonogashira couplings, and hydroamination reactions. nih.gov The bulky tert-butyl group near the chiral center could exert significant steric influence, potentially directing the regioselectivity of these additions.
Amine-Based Transformations: The secondary amine can be functionalized through acylation, alkylation, or used to direct C-H activation at adjacent positions.
Intramolecular Reactions: Tandem reactions that engage both the alkyne and amine moieties can lead to the rapid construction of nitrogen-containing heterocycles, which are valuable structures in medicinal chemistry. nih.govresearchgate.net For example, palladium-catalyzed cyclization or base-promoted isomerization could be explored. mdpi.comresearchgate.net
Table 3: Potential Selective Transformations of this compound
| Functional Group | Reaction Type | Potential Reagents/Catalysts | Expected Product Class |
|---|---|---|---|
| Alkyne | Cycloaddition | Azides, Copper catalyst | Triazoles |
| Alkyne | Hydroamination | Copper or other transition metals | Enamines or Imines nih.gov |
| Alkyne | Isomerization | Base (e.g., Bu₄NOAc) | 1-Azadienes mdpi.com |
| Amine & Alkyne | Cyclization | Palladium catalyst | Quinolines or other N-heterocycles mdpi.com |
| Amine & Alkyne | Stereoselective Addition | Chiral imine precursors | Diastereomerically enriched propargylamines acs.org |
Integration with Flow Chemistry and Automated Synthesis
To accelerate the discovery and optimization of reactions involving this compound, modern automation and flow chemistry technologies are indispensable. These approaches offer improved safety, scalability, and the ability to rapidly screen numerous reaction conditions.
Future directions in this area include:
Continuous Flow Synthesis: Transferring the optimal batch synthesis of this compound to a continuous flow reactor can enable safer handling of reactive intermediates, precise control over reaction parameters (temperature, pressure, residence time), and straightforward scaling.
Automated Library Synthesis: Using an automated synthesis platform, this compound can be used as a core scaffold. merckmillipore.com By systematically reacting it with diverse sets of building blocks (e.g., acyl chlorides, alkyl halides), large libraries of derivatives can be generated rapidly. nih.gov This is particularly valuable for medicinal chemistry programs and structure-activity relationship (SAR) studies. enamine.net These automated systems can integrate synthesis, purification, and analysis, dramatically increasing research efficiency. enamine.netyoutube.com
Table 4: Comparison of Batch vs. Flow/Automated Synthesis
| Parameter | Batch Synthesis | Flow/Automated Synthesis |
|---|---|---|
| Scalability | Often requires re-optimization for different scales. | Scalable by extending run time. |
| Safety | Larger volumes of hazardous materials. | Small reaction volumes enhance safety. |
| Control | Gradients in temperature and concentration can occur. | Precise control over temperature, pressure, and mixing. |
| Throughput | Sequential, one-at-a-time reactions. | High-throughput library generation is possible. nih.gov |
| Reproducibility | Can be operator-dependent. | Highly reproducible due to precise computer control. |
Exploration in Non-Biological Advanced Materials Science
Beyond its potential biological applications, the unique structure of this compound makes it an attractive building block for advanced, non-biological materials.
Unexplored avenues in materials science include:
Polymer Chemistry: The terminal alkyne functionality is ideal for polymerization reactions. chemrxiv.org this compound could serve as a monomer in alkyne-based click polymerizations or inverse vulcanization processes to create novel sulfur-containing polymers. rsc.orgrsc.org The resulting polymers would feature pendant amine groups, which could be used for post-polymerization modification, altering properties like solubility or creating sites for metal coordination. mdpi.com
Coordination Chemistry: The amine group can act as a ligand for metal ions. Furthermore, the alkyne moiety can also participate in coordination, potentially forming organometallic complexes or coordination polymers. ucl.ac.uk The combination of these two functionalities could lead to the design of novel metal-organic frameworks (MOFs) or catalysts where the specific steric and electronic properties of the this compound ligand control the material's structure and function.
Table 5: Potential Applications in Advanced Materials Science
| Field | Relevant Functional Group(s) | Potential Material Type | Key Features and Research Goals |
|---|---|---|---|
| Polymer Chemistry | Alkyne | Poly(aminomaleimide)s, Poly(β-thioacrylate)s, Sulfur-copolymers. chemrxiv.orgmdpi.com | Synthesis of functional polymers with tunable properties; exploration of photo-cross-linkable materials. nih.gov |
| Coordination Chemistry | Amine, Alkyne | Metal-Organic Frameworks (MOFs), Coordination Polymers, Organometallic Complexes. ucl.ac.uk | Design of porous materials for gas storage or separation; development of novel homogeneous or heterogeneous catalysts. |
| Nanomaterials | Amine, Alkyne | Functionalized Nanoparticles, Self-Assembled Monolayers. | Surface modification of nanoparticles for targeted applications; creating ordered molecular layers on surfaces. |
Q & A
Q. How do solvent polarity and proticity influence the compound’s reactivity in organometallic reactions?
- Methodology : Compare reaction rates in aprotic (DME, THF) vs. protic (MeOH) solvents. Use Hammett plots to correlate solvent parameters with intermediate stability .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
